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Compound of Interest

Compound Name: Verrucosidin

cat. No.: B1238970

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing CRISPR-Cas9 technology
for the functional genomics study of Verrucosidin biosynthesis in fungi, particularly in
Penicillium polonicum. The protocols outlined below are based on established methodologies
and the key findings from the successful targeted deletion of the verA gene, a crucial polyketide
synthase in the Verrucosidin biosynthetic gene cluster.

Introduction

Verrucosidin is a neurotoxic mycotoxin produced by several Penicillium species. It is a
methylated a-pyrone polyketide that functions by inhibiting mitochondrial oxidative
phosphorylation.[1] Understanding its biosynthetic pathway is crucial for controlling its
production in food and exploring its potential pharmacological properties. The advent of
CRISPR-Cas9 genome editing has provided a powerful tool for the precise and efficient
dissection of fungal secondary metabolite pathways.

This document details the application of an in vitro assembled CRISPR-Cas9 ribonucleoprotein
(RNP) complex for targeted gene deletion in P. polonicum to elucidate the function of genes
within the Verrucosidin biosynthetic cluster.
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The primary outcome of CRISPR-Cas9-mediated deletion of the core biosynthetic gene, verA,
is the complete abolishment of Verrucosidin production. This qualitative result provides strong
evidence for the gene's essential role in the pathway.

Table 1: Effect of verA Gene Deletion on Verrucosidin Production in Penicillium polonicum

Verrucosidin Verrucosidin
Strain Genotype Production in MEB  Production in CYB
Medium Medium
P. polonicum X6 Wild-Type Detected Detected
P. polonicum AverA verA deletion mutant Not Detected Not Detected

Data is based on qualitative analysis by HPLC-MS/MS, where the characteristic
chromatographic peak for Verrucosidin is absent in the AverA mutants.[2]

Experimental Protocols

Protocol 1: Cultivation of Penicillium polonicum for
Protoplasting and Verrucosidin Production

1.1. Fungal Strains and General Culture:

 Penicillium polonicum wild-type and mutant strains are maintained on Potato Dextrose Agar
(PDA) plates.

o For general maintenance, incubate at 25°C in the dark for 7-10 days.[1]
» For selection of transformants, supplement the PDA with 100 pg/ml of hygromycin B.[1]
1.2. Mycelium Production for Protoplasting:

 Inoculate 50 ml of Potato Dextrose Broth (PDB) with a high concentration of P. polonicum
conidia (e.g., 2 ml of a 1.25 x 108 conidia/ml suspension).[2]

 Incubate the flasks on a rotary shaker at 180 rpm and 26°C for 48 hours to generate
sufficient mycelial mass.[2]
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1.3. Verrucosidin Production:

¢ Inoculate 30 ml of Malt Extract Broth (MEB: 2% malt extract, 2% glucose, 0.1% peptone) or
Czapek Yeast Broth (CYB: 0.5% yeast extract, 3.5% Czapek broth) with 1 ml of a 108
conidia/ml suspension.[1]

 Incubate the flasks under static conditions at 26°C for 10 days with a 12-hour light/12-hour
dark cycle to induce Verrucosidin production.[1]

Protocol 2: CRISPR-Cas9 Mediated Deletion of verA

This protocol is based on the transformation of protoplasts with pre-assembled Cas9-gRNA
ribonucleoprotein (RNP) complexes and a repair template containing a selection marker.

2.1. Guide RNA (gRNA) Design:
« |dentify the target gene sequence (e.g., verA in P. polonicum).

o Use a gRNA design tool to identify suitable 20-nucleotide protospacer sequences that are
immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (NGG for
Streptococcus pyogenes Cas9).

» To achieve a full gene deletion, design two gRNAS: one targeting the promoter region and
one targeting the terminator region of the verA gene.[3]

o Perform a BLAST search of the gRNA sequences against the fungal genome to assess
potential off-target effects.

2.2. In Vitro Assembly of Cas9-RNP Complex:

e Synthesize the required crRNA (containing the 20-nt target sequence) and tracrRNA, or a
single guide RNA (sgRNA).

» To form the gRNA, anneal the crRNA and tracrRNA by mixing equimolar amounts in a duplex
buffer, heating to 95°C for 5 minutes, and allowing it to cool to room temperature.[4]

o Assemble the RNP complex by mixing the gRNA and purified Cas9 nuclease (a common
ratio is 1.5 pL of 33 uM gRNA with 0.75 pL of 1 pg/pL Cas9 enzyme in a final volume of ~20
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UL with 1x PBS buffer).[4]

 Incubate the mixture at room temperature for 10-15 minutes to allow for the complex to form.

[4]
2.3. Preparation of a Repair Template:

» Construct a repair template that contains a selectable marker, such as the hygromycin B
resistance cassette (hph).

o Flank the resistance cassette with 50-100 bp homology arms that correspond to the
sequences immediately upstream of the promoter gRNA target site and downstream of the
terminator gRNA target site.

2.4. Protoplast Preparation:

e Harvest the mycelium from the PDB culture (Protocol 1.2) by filtration and wash with a
suitable osmotic buffer (e.g., 0.6 M MgSOa).

» Resuspend the mycelium in an enzyme solution containing cell wall-degrading enzymes
(e.g., a mixture of Lysing Enzymes from Trichoderma harzianum, cellulase, and pectinase)
dissolved in an osmotic stabilizer (e.g., 1.2 M sorbitol, 50 mM Tris-HCI pH 8.0, 50 mM
CaCl2).[3]

 Incubate at a gentle agitation (e.g., 80 rpm) at 28-30°C for several hours.
» Monitor protoplast release periodically using a microscope.
o Separate the protoplasts from the mycelial debris by filtering through sterile miracloth.

e Wash the protoplasts with the osmotic stabilizer solution and resuspend to a final
concentration of approximately 1 x 107 protoplasts/ml.[3]

2.5. PEG-Mediated Protoplast Transformation:

e To 100 pL of the protoplast suspension, add the two pre-assembled RNP complexes (one for
the promoter and one for the terminator) and the repair template DNA.
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e |ncubate on ice for 20 minutes.
e Add 1.25 ml of a PEG solution (e.g., 20% w/v PEG 8000 in an osmotic buffer).
e |ncubate on ice for a further 20 minutes.

o Plate the transformation mixture onto regeneration agar (e.g., TB3 medium) containing the
appropriate antibiotic for selection (e.g., hygromycin B).

 Incubate the plates at 28°C until transformants appear.
2.6. Screening of Transformants:
« |solate individual transformant colonies.

o Confirm the deletion of the verA gene by PCR using primers that flank the targeted region. A
successful deletion will result in a smaller PCR product corresponding to the size of the
resistance cassette.

o Further confirmation can be achieved by Southern blotting or sequencing of the PCR
product.

Protocol 3: Extraction and Analysis of Verrucosidin

3.1. Extraction from Mycelium:

Harvest approximately 0.5 g of fungal mycelium from the culture (Protocol 1.3).[1]

e Place the mycelium in a 2 ml tube and add 1.5 ml of a methanol:chloroform (1:2, v/v)
solution.[1]

e Sonication for 30 minutes can be used to aid extraction.

o Centrifuge at approximately 4500 x g for 5 minutes and transfer the supernatant to a new
tube.[1]

o Perform two further extractions of the mycelial pellet, first with ethyl acetate and then with
isopropanol.[1]
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» Combine all extracts and evaporate to dryness under a stream of nitrogen or in a centrifugal
evaporator at 45°C.[1]

e Resuspend the dried extract in 500 pl of a 1:1 (v/v) water:acetonitrile mixture for analysis.[1]
3.2. HPLC-MS/MS Analysis:
e Use a C18 reversed-phase HPLC column for separation.

o Atypical mobile phase is an isocratic mixture of 0.05% formic acid in water and acetonitrile
(e.g., 40:60 v/v).[1]

e Set the flow rate to 0.2 L/min.[1]

» Detect Verrucosidin using a mass spectrometer with an electrospray ionization (ESI) source
in positive ion mode.

o For targeted analysis, use Product lon Scan mode, monitoring the transition of the parent ion
m/z 417 to its product ions.[1]

Visualizations

Click to download full resolution via product page

Caption: Proposed biosynthetic pathway for Verrucosidin.
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Caption: Experimental workflow for CRISPR-Cas9 mediated gene deletion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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